5-Phenyl-1,3-oxazole-2-thiol

Descripción general

Descripción

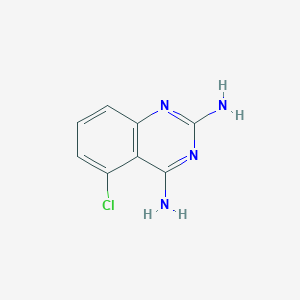

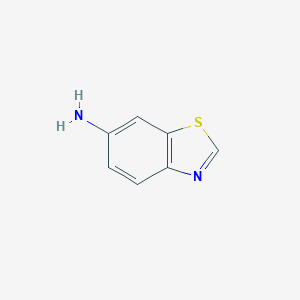

The compound 5-Phenyl-1,3-oxazole-2-thiol is a heterocyclic compound that is part of a broader class of organic compounds known for their diverse range of biological activities. While the provided papers do not directly discuss 5-Phenyl-1,3-oxazole-2-thiol, they do provide insights into the properties and reactions of structurally related compounds, such as triazoles and dithiazoles, which can help infer some aspects of the oxazole's behavior.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions, as seen in the synthesis of a novel crystalline triazole compound with potential thiol↔thione tautomerism . Similarly, dithiazoles were synthesized through a one-pot reaction involving ethanoneoximes and sulfur monochloride, followed by treatment with various nucleophiles . These methods suggest that the synthesis of 5-Phenyl-1,3-oxazole-2-thiol could also involve multi-step reactions or one-pot strategies, potentially utilizing sulfur-containing reagents or nucleophilic substitutions.

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using techniques such as X-ray diffraction, NMR, UV-Vis, and FT-IR spectroscopy . These methods can provide detailed information about the tautomeric states, as well as the electronic and structural characteristics of the molecules. For 5-Phenyl-1,3-oxazole-2-thiol, similar analytical techniques would likely be employed to elucidate its molecular structure.

Chemical Reactions Analysis

Heterocyclic thiols like 5-Phenyl-1,3-oxazole-2-thiol are expected to exhibit unique reactivity patterns. For instance, 2-phenylthiazole-5-thiols show addition reactions involving the exocyclic sulfur atom . Triazole derivatives have been reported to undergo thiol-ene click reactions and nucleophilic substitution processes . These findings suggest that 5-Phenyl-1,3-oxazole-2-thiol could also participate in addition reactions and potentially serve as a precursor for the synthesis of various derivatives with biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are crucial for their potential applications. For example, triazole derivatives have been synthesized and their physical properties, such as melting points and solubility in organic solvents, have been characterized . The biological activities of these compounds, including antimicrobial and antitumor properties, have also been evaluated . The analysis of 5-Phenyl-1,3-oxazole-2-thiol would similarly involve the determination of its physical properties and the assessment of its biological activity through pharmacological screening.

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Applications

5-Phenyl-1,3-oxazole-2-thiol and its derivatives have been studied for their potential in antimicrobial and antifungal applications. Some novel derivatives displayed potent antimicrobial effects against common pathogens like Staphylococcus aureus and Escherichia coli, with relatively low cytotoxicity against human cell lines (Xie et al., 2017). Additionally, certain triazole derivatives synthesized from 5-Phenyl-1,3-oxazole-2-thiol showed high antibacterial and antifungal activities, influenced by the presence of electron-donating or withdrawing substituents (Upadhyay & Mishra, 2017).

Corrosion Inhibition

5-Phenyl-1,3-oxazole-2-thiol derivatives have been researched for their role in corrosion inhibition, particularly in protecting metals like mild steel in industrial settings. Studies demonstrated that derivatives like 5-Phenyl-1H-1,2,4-triazole-3-thiol can form an effective protective film on mild steel surfaces, showing high inhibition efficiency in acidic environments (Farsak, 2019).

Catalytic and Chemical Reactions

The compound and its analogs have been utilized in various chemical reactions. For example, the addition reactions of 2-phenylthiazole-5-thiols, which are similar to 5-Phenyl-1,3-oxazole-2-thiol, involve the exocyclic sulphur atom, highlighting their role in heteroaromatic thiol reactions (Barrett & Walker, 1976).

Biological and Pharmacological Effects

The derivatives of 5-Phenyl-1,3-oxazole-2-thiol have been studied for various biological effects. For instance, some triazole-thiol derivatives have shown different biological activities like analeptic or deprimo actions, which can be correlated to their chemical structure (Aksyonova-Seliuk et al., 2016).

Anticancer Potential

Compounds synthesized from the reaction of 1,2,4-triazole-3-thiol with other agents have been evaluated for their anticancer activity. Some showed notable effects against a variety of human cancer cell lines, indicating potential applications in cancer treatment (Lesyk et al., 2007).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .

Propiedades

IUPAC Name |

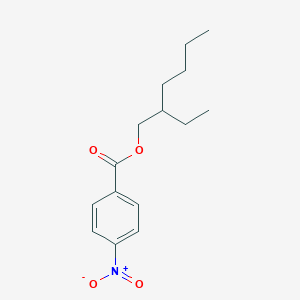

5-phenyl-3H-1,3-oxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c12-9-10-6-8(11-9)7-4-2-1-3-5-7/h1-6H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGRCDVKEPEXFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481520 | |

| Record name | 5-phenyl-1,3-oxazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenyl-1,3-oxazole-2-thiol | |

CAS RN |

16172-23-9 | |

| Record name | 5-phenyl-1,3-oxazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-1,3-oxazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Pyrido[2,3-d]pyridazin-8-ylsulfanylpropan-2-one](/img/structure/B108602.png)

![5-hydroxy-2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione](/img/structure/B108603.png)